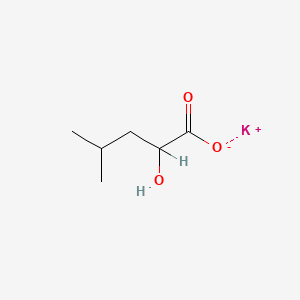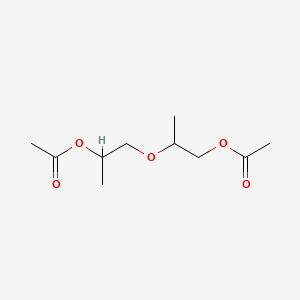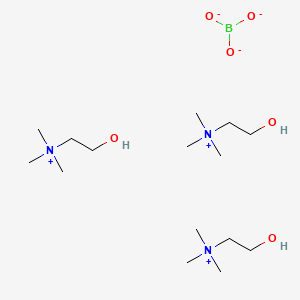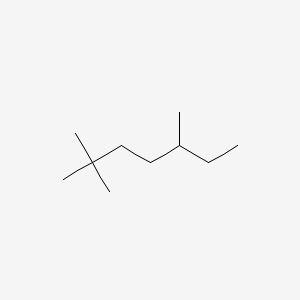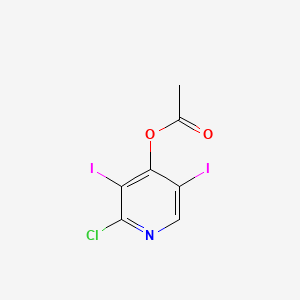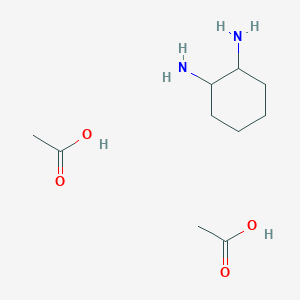
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is an organic compound characterized by the presence of a triazenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one typically involves the reaction of 4-nitroaniline with butanone in the presence of a diazotizing agent. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the triazenyl linkage. The process may involve multiple steps, including diazotization, coupling, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The triazenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The triazenyl group can also participate in covalent bonding with nucleophilic sites on proteins and DNA, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-(4-Nitrophenyl)triazen-1-yl)propan-2-one
- 3-(3-(4-Nitrophenyl)triazen-1-yl)pentan-2-one
- 3-(3-(4-Nitrophenyl)triazen-1-yl)hexan-2-one
Uniqueness
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is unique due to its specific triazenyl and nitrophenyl substituents, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses due to variations in the length and structure of the carbon backbone.
Eigenschaften
CAS-Nummer |
83711-60-8 |
|---|---|
Molekularformel |
C10H12N4O3 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
3-[(4-nitroanilino)diazenyl]butan-2-one |
InChI |
InChI=1S/C10H12N4O3/c1-7(8(2)15)11-13-12-9-3-5-10(6-4-9)14(16)17/h3-7H,1-2H3,(H,11,12) |
InChI-Schlüssel |
ZMTRZXXDZGOIOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)N=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)

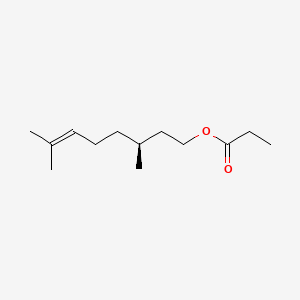
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

